molecular formula C10H8N2O3 B8326589 2-Allyloxy4-cyanonitrobenzene

2-Allyloxy4-cyanonitrobenzene

Cat. No. B8326589
M. Wt: 204.18 g/mol
InChI Key: RXNPZTITNOKPBY-UHFFFAOYSA-N
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Patent
US06248785B1

Procedure details

To a solution of 3-hydroxy-4-nitrobenzonitrile (5 g, 30.5 mmol) in DMF (20 ml), cesium carbonate (15 g, 45.7 mmol) and allyl bromide (3.15 mL, 35.6 mmol) were added. The reaction mixture was stirred at room temperature for 18 hours, then it was partitioned between ethyl acetate and water. The combined organic phase was dried and concentrated to give the desired product (5.85 g, 94%). EI-MS m/z 205 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[C:5]#[N:6].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:19](Br)[CH:20]=[CH2:21]>CN(C=O)C>[CH2:21]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[C:5]#[N:6])[CH:20]=[CH2:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C#N)C=CC1[N+](=O)[O-]
Name
cesium carbonate
Quantity
15 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
3.15 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The combined organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C=C)OC=1C=C(C#N)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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